Lopirazepam
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Overview
Description
Lopirazepam is a short-acting benzodiazepine analog of the pyridodiazepine type, specifically the pyridodiazepine analog of lorazepam. It possesses anxiolytic and hypnotic properties, making it useful in the treatment of anxiety and sleep disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lopirazepam involves the formation of a pyridodiazepine ring structureThe reaction conditions often include the use of solvents like acetone and heating to temperatures around 40-50°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound tablets involves several steps to ensure the stability and bioavailability of the drug. The process includes the preparation of a lorazepam inclusion compound, followed by crushing, mixing with supplementary materials, and tabletting. The use of ethanol solution for softwood and subsequent pelletization, drying, and tabletting are common steps in the production process .
Chemical Reactions Analysis
Types of Reactions
Lopirazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties.
Scientific Research Applications
Lopirazepam has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine analogs.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Explored for its anxiolytic and hypnotic effects, as well as its potential use in the treatment of alcohol withdrawal and status epilepticus.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Lopirazepam exerts its effects by binding to benzodiazepine receptors on the post-synaptic GABA-A ligand-gated chloride channel in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane. This mechanism contributes to its sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
Lorazepam: A benzodiazepine with similar anxiolytic and hypnotic properties.
Diazepam: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.
Midazolam: A short-acting benzodiazepine used for sedation and anesthesia.
Uniqueness
Lopirazepam is unique due to its specific pyridodiazepine structure, which differentiates it from other benzodiazepines. This structural difference may contribute to variations in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific therapeutic applications .
Properties
CAS No. |
42863-81-0 |
---|---|
Molecular Formula |
C14H9Cl2N3O2 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |
InChI Key |
JEJOFYTVMFVKQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |
Appearance |
Solid powder |
42863-81-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxy-5-(o-chlorophenyl)-7-chloro-1,2-dihydro-2H-pyrido(3,2-e)-1,4-diazepin-2-one D-12524 lopirazepam lopirazepam, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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